Cas no 3161-68-0 (Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate)
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate
- 2-Methoxy-3-nitro-4-methylpyridine
- 2-methoxy-3-nitro-4-picoline
- 2-Methylamino-4-methyl-5-aethoxycarbonyl-1,3-thiazol
- 2-Methylamino-4-methyl-5-ethoxycarbonyl-thiazol
- 4-methyl-2-methoxy-3-nitropyridine
- 4-Methyl-2-methylamino-thiazol-5-carbonsaeure-aethylester
- 4-methyl-2-methylamino-thiazole-5-carboxylic acid ethyl ester
- ethyl 2-methylamino-4-methyl-thiazole-5-carboxylate
- ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate
- CS-B1387
- IBNKTVVCYGHPGD-UHFFFAOYSA-N
- EN300-145741
- SCHEMBL8556695
- 3161-68-0
- BS-28425
- Z48860985
- MFCD07269200
- STK496963
- CHEMBL3814305
- C13217
- ALBB-005439
- AKOS003388279
- Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate
-
- MDL: MFCD07269200
- Inchi: 1S/C8H12N2O2S/c1-4-12-7(11)6-5(2)10-8(9-3)13-6/h4H2,1-3H3,(H,9,10)
- InChI Key: IBNKTVVCYGHPGD-UHFFFAOYSA-N
- SMILES: S1C(NC)=NC(C)=C1C(=O)OCC
Computed Properties
- Exact Mass: 200.06200
- Monoisotopic Mass: 200.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 79.5Ų
Experimental Properties
- PSA: 79.46000
- LogP: 1.74290
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E925543-100mg |
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate |
3161-68-0 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E925543-250mg |
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate |
3161-68-0 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | E925543-500mg |
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate |
3161-68-0 | 500mg |
$110.00 | 2023-05-18 | ||
| TRC | E925543-1g |
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate |
3161-68-0 | 1g |
$150.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E28400-1g |
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate |
3161-68-0 | 98% | 1g |
¥1302.0 | 2023-09-08 | |
| Chemenu | CM361942-250mg |
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate |
3161-68-0 | 95%+ | 250mg |
$90 | 2022-12-31 | |
| Chemenu | CM361942-1g |
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate |
3161-68-0 | 95%+ | 1g |
$164 | 2022-12-31 | |
| Chemenu | CM361942-5g |
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate |
3161-68-0 | 95%+ | 5g |
$487 | 2022-12-31 | |
| abcr | AB405755-1 g |
Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate; . |
3161-68-0 | 1g |
€144.00 | 2023-04-25 | ||
| abcr | AB405755-5 g |
Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate; . |
3161-68-0 | 5g |
€387.50 | 2023-04-25 |
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate Suppliers
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (CAS No. 3161-68-0): An Overview of Its Structure, Synthesis, and Applications
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (CAS No. 3161-68-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole ring and functional groups, has garnered attention for its potential in the development of novel therapeutic agents. In this article, we will delve into the structure, synthesis, and various applications of Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.
Structure and Properties
The molecular formula of Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate is C9H13N3O2S, with a molecular weight of approximately 219.28 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of the methyl and ethyl ester groups imparts specific chemical properties that make it suitable for various synthetic transformations.
The thiazole ring is known for its stability and ability to form strong hydrogen bonds, which can enhance the compound's solubility and bioavailability. The methylamino group adds further reactivity and can participate in various chemical reactions, such as nucleophilic substitution and condensation reactions. These structural features make Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate a valuable building block in organic synthesis.
Synthesis and Preparation
The synthesis of Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of 4-methylthiazol-2(3H)-imine with ethyl chloroformate in the presence of a base, followed by methylation to introduce the methylamino group.
A detailed synthetic route involves the following steps:
- Cyclization: The reaction of 4-methylthiosemicarbazide with ethyl chloroformate in an alkaline medium leads to the formation of the thiazole ring.
- Methylation: The resulting intermediate is then treated with methyl iodide in the presence of a base to introduce the methylamino group.
- Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
This synthetic route provides a reliable method for producing high-quality Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, making it accessible for further research and application.
Applications in Medicinal Chemistry
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate has shown promise in various areas of medicinal chemistry due to its unique structural features. One notable application is in the development of antifungal agents. Thiazole-containing compounds have been extensively studied for their antifungal properties, and recent research has highlighted the potential of compounds like Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate in this context.
A study published in the Journal of Medicinal Chemistry reported that derivatives of thiazoles, including those similar to Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, exhibited potent antifungal activity against Candida species. The presence of the methylamino group was found to enhance the antifungal potency by improving membrane permeability and disrupting fungal cell wall integrity.
Beyond antifungal applications, Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate has also been explored for its potential as a lead compound in drug discovery for other therapeutic areas. For instance, it has been investigated as a scaffold for developing inhibitors of specific enzymes involved in metabolic disorders and cancer. The ability to modify the functional groups on the thiazole ring allows for fine-tuning of pharmacological properties, making it a versatile starting point for drug design.
Clinical Trials and Future Prospects
The clinical potential of compounds derived from Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate is an active area of research. Several derivatives have entered preclinical and early clinical trials, showing promising results in terms of efficacy and safety profiles.
A recent clinical trial evaluating a thiazole-based antifungal agent derived from this compound demonstrated significant improvements in patient outcomes compared to existing treatments. The trial highlighted the compound's ability to target drug-resistant strains effectively, addressing a critical unmet need in antifungal therapy.
In addition to antifungal applications, ongoing research is exploring the use of thiazole derivatives as potential treatments for neurodegenerative diseases such as Alzheimer's disease. Preclinical studies have shown that certain derivatives can modulate key enzymes involved in amyloid-beta production, suggesting their potential as disease-modifying agents.
Conclusion
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (CAS No. 3161-68-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structure and reactivity make it an attractive building block for developing novel therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, highlighting its potential to address unmet medical needs across various therapeutic areas.
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